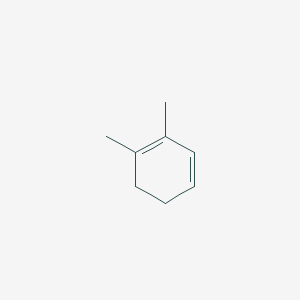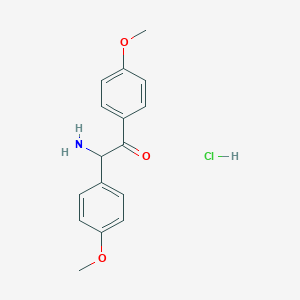![molecular formula C14H17ClN2O B8605084 [1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone](/img/structure/B8605084.png)
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone
Übersicht
Beschreibung
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a chloro-substituted aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the chlorination of the aniline moiety. One common method involves the following steps:
Formation of Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted piperidine, the pyrrolidine ring can be formed through ring contraction and functionalization reactions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Chlorination of Aniline Moiety: The aniline moiety can be chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of [1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and cyclopropyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Cyclopropyl Anilines: Compounds with cyclopropyl and aniline moieties, such as cyclopropylamine derivatives.
Uniqueness
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a chloro-substituted aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C14H17ClN2O |
|---|---|
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H17ClN2O/c15-11-4-3-10(9-12(11)16)14(5-6-14)13(18)17-7-1-2-8-17/h3-4,9H,1-2,5-8,16H2 |
InChI-Schlüssel |
BGFDLWMDFRJHFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2(CC2)C3=CC(=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B8605012.png)
![(4-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B8605016.png)










![8-(Pyrimidin-2-yl)-2,8-diazaspiro[4.5]decane](/img/structure/B8605100.png)
